molecular formula C13H16ClF3N2O B6362085 1-{[3-Chloro-4-(trifluoromethoxy)phenyl]methyl}-2-methylpiperazine CAS No. 1240573-38-9

1-{[3-Chloro-4-(trifluoromethoxy)phenyl]methyl}-2-methylpiperazine

Cat. No. B6362085
CAS RN: 1240573-38-9
M. Wt: 308.73 g/mol
InChI Key: QKXBYOZSTDWNOD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperazine derivatives, such as “1-{[3-Chloro-4-(trifluoromethoxy)phenyl]methyl}-2-methylpiperazine”, has been a subject of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular formula of “this compound” is C13H16ClF3N2O, and its molecular weight is 308.73 .


Chemical Reactions Analysis

The trifluoromethoxy group in the compound can be seen as a methoxy group whose hydrogen atoms are replaced by fluorine atoms . This unique structure leads to viable syntheses and diverse applications .

Mechanism of Action

Target of Action

A related compound, elq-300, is known to inhibit the reductive (qi) site of the cytochrome bc1 complex (cyt bc1) . This complex plays a crucial role in the electron transport chain, a key process in cellular respiration.

Mode of Action

If it acts similarly to elq-300, it may inhibit the cytochrome bc1 complex, disrupting the electron transport chain . This disruption could lead to a decrease in ATP production, affecting the energy metabolism of the cell.

Biochemical Pathways

If it inhibits the cytochrome bc1 complex like elq-300, it would affect the electron transport chain . This chain is part of cellular respiration, a critical process for energy production in cells.

Result of Action

If it acts like elq-300, it could lead to a decrease in atp production . This could affect various cellular processes that rely on ATP for energy.

properties

IUPAC Name

1-[[3-chloro-4-(trifluoromethoxy)phenyl]methyl]-2-methylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClF3N2O/c1-9-7-18-4-5-19(9)8-10-2-3-12(11(14)6-10)20-13(15,16)17/h2-3,6,9,18H,4-5,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKXBYOZSTDWNOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1CC2=CC(=C(C=C2)OC(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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